delapril - 110508-92-4

delapril

Catalog Number: EVT-1508268
CAS Number: 110508-92-4
Molecular Formula: C12H17ClO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Delapril belongs to the class of medications known as ACE inhibitors. These drugs work by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and decreased blood pressure. Delapril's classification as a pharmaceutical compound places it within the broader category of antihypertensive agents, which are critical in managing cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of delapril involves several key steps that integrate organic chemistry techniques. The initial synthesis typically starts from commercially available precursors through a series of reactions that include:

  1. Formation of the core structure: This involves creating the basic framework of the molecule through coupling reactions.
  2. Introduction of functional groups: Specific functional groups are added to enhance the pharmacological properties of delapril.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

Recent studies have employed advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis and characterization of delapril and its degradation products, ensuring quality control during manufacturing .

Molecular Structure Analysis

Structure and Data

Delapril's molecular formula is C19_{19}H24_{24}N2_2O5_5S, with a molecular weight of approximately 396.47 g/mol. The compound features a unique structure characterized by:

  • A central carbon skeleton that includes a sulfonamide group.
  • Functional groups that facilitate its activity as an ACE inhibitor.

The three-dimensional conformation plays a crucial role in its binding affinity to the ACE enzyme, which is essential for its pharmacological action.

Chemical Reactions Analysis

Reactions and Technical Details

Delapril undergoes various chemical reactions during its metabolic process:

  1. Hydrolysis: Upon administration, delapril is hydrolyzed to form active metabolites.
  2. Oxidation: Some metabolic pathways involve oxidation reactions that modify the structure of delapril to enhance its efficacy.
  3. Conjugation: The metabolites may undergo conjugation reactions, which can affect their solubility and excretion.

These reactions are critical for understanding how delapril operates within the body and how it can be optimized for therapeutic use.

Mechanism of Action

Process and Data

Delapril exerts its antihypertensive effects primarily through the inhibition of ACE, leading to decreased production of angiotensin II. This results in:

  • Vasodilation: Blood vessels relax, leading to reduced vascular resistance.
  • Decreased aldosterone secretion: This reduces sodium and water retention, further lowering blood pressure.

Clinical studies indicate that delapril effectively lowers systolic and diastolic blood pressure across diverse patient populations, demonstrating its broad applicability in treating hypertension .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Delapril exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water, which facilitates its absorption when administered orally.
  • Stability: Stability studies indicate that delapril maintains integrity under various conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulation development and ensuring consistent therapeutic outcomes.

Applications

Scientific Uses

Delapril is primarily used in clinical settings for managing hypertension. Its applications extend to:

  • Hypertension management: As a first-line treatment option for patients with essential hypertension.
  • Combination therapy: Often used in conjunction with other antihypertensive agents for enhanced efficacy.
  • Research: Investigated in clinical trials for potential benefits in other cardiovascular conditions due to its vasodilatory effects.
Introduction to Delapril: Pharmacological Classification and Historical Context

ACE Inhibitors as a Therapeutic Class: Mechanisms and Clinical Relevance

Angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone in cardiovascular pharmacotherapy, primarily targeting the renin-angiotensin-aldosterone system (RAAS). These compounds exert their therapeutic effect by competitively inhibiting the dipeptidyl carboxypeptidase ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, ACE inhibition reduces degradation of vasodilatory bradykinin, creating a dual hemodynamic effect that lowers peripheral vascular resistance without increasing cardiac output or heart rate. The clinical significance of this class is underscored by their proven efficacy in hypertension management, heart failure treatment, and renal protection in diabetic nephropathy [1] [5].

Delapril distinguishes itself structurally from earlier ACE inhibitors through its unique indanylglycine moiety, which confers enhanced lipophilicity compared to captopril (sulfhydryl-containing) or enalapril (carboxyl-containing). This molecular characteristic facilitates superior tissue penetration and more sustained binding to angiotensin-converting enzyme. Unlike many ACE inhibitors, delapril undergoes hepatic biotransformation into two active metabolites: 5-hydroxy delapril diacid and delapril diacid. These metabolites exhibit potent and prolonged ACE inhibitory activity, contributing significantly to delapril's therapeutic effects. The drug's pharmacokinetic profile includes an elimination half-life of up to 3.4 hours for active metabolites, with renal excretion as the primary elimination pathway [1] [3] [5].

Table 1: Structural and Pharmacokinetic Comparison of Selected ACE Inhibitors

CompoundActive MoietyProdrugLipophilicityPrimary Elimination RouteActive Metabolites
DelaprilIndanylglycineYesHighRenal2 (5-hydroxy delapril diacid, delapril diacid)
CaptoprilSulfhydrylNoLowRenalNone
EnalaprilCarboxylYesModerateRenalEnalaprilat
LisinoprilCarboxylNoLowRenalNone
SpiraprilCarboxylYesModerateHepaticSpiraprilat

Delapril’s Discovery and Development Timeline

Delapril (initially coded CV-3317 and later assigned the international nonproprietary name alindapril) emerged from Takeda Pharmaceutical's research laboratories in the early 1980s. The compound was strategically designed to overcome limitations of first-generation ACE inhibitors, particularly the adverse effect profile associated with sulfhydryl groups (e.g., taste disturbances, rash) and the suboptimal pharmacokinetics of early carboxyl-containing inhibitors. The indane-derived structure represented a novel approach to achieving enhanced tissue penetration and metabolic stability [3] [4] [7].

Japan's regulatory authorities granted the first market authorization for delapril in 1989, positioning it as a therapeutic option for essential hypertension. European approval followed, with Italy introducing the drug to its market under brand names including Delaket and Delacard in the early 1990s. Clinical development expanded to investigate combination therapies, most notably with the calcium channel blocker manidipine. This pairing demonstrated complementary mechanisms of action and a favorable side effect profile, with delapril mitigating the peripheral edema commonly associated with dihydropyridine calcium antagonists. The fixed-dose combination eventually reached the market under the trade name Fragor in several European countries [4] [5] [8].

Despite promising pharmacological characteristics, delapril's development encountered significant setbacks in specific therapeutic areas and regions. Clinical trials exploring its application in heart failure were discontinued in Japan in October 2000. Concurrently, regulatory approval for hypertension was withdrawn in Denmark, reflecting shifting regulatory landscapes and competitive market pressures. Nevertheless, the drug maintained commercial availability in several European and Asian countries, including Italy, Brazil, and Japan, primarily as monotherapy or in fixed-dose combinations for hypertension management [4] [8].

Table 2: Key Milestones in Delapril Development and Regulatory History

YearEventRegion/CountrySignificance
Early 1980sDiscovery (CV-3317)Japan (Takeda)Novel indanylglycine structure designed
1989First market approvalJapanIndicated for essential hypertension
1990Publication of vascular angiotensin II suppression dataInternationalMechanistic confirmation of vascular ACE inhibition
Early 1990sEuropean market entryItaly, othersBranded as Delaket, Delacard
2000Discontinuation for heart failureJapanWithdrawal of heart failure indication
2000Withdrawal from marketDenmarkDiscontinuation for hypertension
2003Fixed combination with manidipine (Fragor)EuropeApproved for synergistic blood pressure control
2014Delapril/indapamide combinations (Delapride, Dinapres)RomaniaExpansion of combination therapy options

Global Regulatory Status and Geographic Utilization Patterns

Delapril exemplifies the divergent pharmaceutical approval landscapes across international jurisdictions. Notably absent from the U.S. Food and Drug Administration's approved drug list, delapril maintains market presence in specific European and Asian territories. Japan, Italy, and Brazil represent established markets where the drug is prescribed as monotherapy or in fixed-dose combinations. The regulatory withdrawal in Denmark (2000) and discontinuation of heart failure development in Japan highlight the compound's geographically constrained therapeutic acceptance [3] [4] [8].

Properties

CAS Number

110508-92-4

Product Name

delapril

Molecular Formula

C12H17ClO2

Synonyms

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-D-alanyl]-, (R)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.